2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate
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Overview
Description
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate is a synthetic organic compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate typically involves the following steps:
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Formation of the Benzazepine Core: : The initial step involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through various methods, such as the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the benzazepine ring.
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Introduction of the Sulfurofluoridate Group: : The sulfurofluoridate group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzazepine core with a suitable sulfurofluoridate reagent under controlled conditions, such as low temperature and inert atmosphere, to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalyst Selection: Catalysts may be employed to accelerate the reaction and improve selectivity.
Purification: Post-reaction, the compound is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfurofluoridate group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Oxidized benzazepine derivatives.
Reduction: Reduced benzazepine derivatives.
Substitution: Substituted benzazepine derivatives with various functional groups.
Scientific Research Applications
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfurofluoridate group may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-1-benzazepine: Lacks the sulfurofluoridate group, resulting in different chemical properties and applications.
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine: Contains a chlorine atom instead of the sulfurofluoridate group, leading to distinct reactivity and biological activity.
Uniqueness
2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts specific chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
2411252-58-7 |
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Molecular Formula |
C10H12FNO3S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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